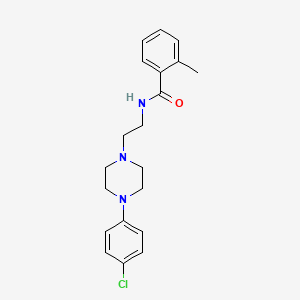

N-(2-(4-(4-clorofenil)piperazin-1-il)etil)-2-metilbenzamida

Descripción general

Descripción

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is a chemical compound known for its significant biological activity. It is a selective ligand for dopamine D4 receptors, which makes it a valuable compound in neuropharmacology research . The compound’s structure includes a piperazine ring, a chlorophenyl group, and a benzamide moiety, contributing to its unique properties and interactions.

Aplicaciones Científicas De Investigación

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide, also known as a selective ligand for dopamine D4 receptors, has garnered attention in various scientific research applications. This compound's interactions with the D4 dopamine receptor make it a significant focus in neuropharmacology, medicinal chemistry, and biological studies. Below is a detailed exploration of its applications, mechanisms, and relevant case studies.

Neuropharmacology

The compound is extensively utilized in neuropharmacological research to investigate the role of dopamine receptors in psychiatric disorders such as schizophrenia and depression. By selectively targeting the D4 receptor, it aids in understanding the receptor's contribution to dopaminergic signaling and its implications in mental health conditions.

Medicinal Chemistry

Research into N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide has revealed its potential therapeutic effects. Studies have explored its efficacy as a treatment for various psychiatric disorders, particularly those characterized by dopaminergic dysregulation. The compound's structure allows for modifications that can enhance its pharmacological properties.

Biological Studies

The compound plays a critical role in receptor binding studies, where it helps elucidate the interactions between ligands and receptors. Understanding these interactions is vital for developing new drugs targeting similar pathways. The effects of this compound on cellular signaling have been documented, providing insights into its potential biological activities.

Study on Dopamine Receptor Interaction

A study published in a peer-reviewed journal demonstrated that N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide effectively binds to the D4 dopamine receptor with high affinity. This study utilized radiolabeled assays to quantify binding interactions and assess the compound's selectivity compared to other dopamine receptors.

Efficacy in Animal Models

In animal model studies, varying dosages of this compound were administered to evaluate its effects on behaviors associated with anxiety and depression. Results indicated that specific dosages led to significant behavioral changes, suggesting potential therapeutic applications in treating mood disorders.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide exhibits favorable absorption characteristics when administered in vivo. These studies highlight the importance of understanding how the compound is metabolized and distributed within biological systems.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neuropharmacology | Investigating dopamine receptor roles in psychiatric disorders |

| Medicinal Chemistry | Exploring therapeutic effects for schizophrenia and depression |

| Biological Studies | Receptor binding studies to understand ligand-receptor interactions |

| Animal Model Research | Evaluating behavioral effects related to anxiety and depression |

| Pharmacokinetics | Assessing absorption, distribution, metabolism, and excretion characteristics |

Mecanismo De Acción

Mode of Action

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide interacts with its target, the D4 dopamine receptor, by binding to it . This binding action can lead to changes in the receptor’s activity, potentially influencing the transmission of dopamine signals in the brain .

Biochemical Pathways

The interaction of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide with the D4 dopamine receptor affects the dopamine signaling pathway . This pathway plays a key role in several neurological processes, including reward, motivation, and mood regulation . The downstream effects of this interaction can influence these processes, potentially leading to changes in behavior and mood .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide’s action are related to its interaction with the D4 dopamine receptor . By binding to this

Análisis Bioquímico

Biochemical Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide interacts with several enzymes and proteins, most notably the D4 dopamine receptor . The nature of these interactions is primarily through binding, where the compound attaches to the receptor and influences its activity .

Cellular Effects

The effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide on cells are largely tied to its interaction with the D4 dopamine receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide involves binding to the D4 dopamine receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide can vary with different dosages in animal models .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide within cells and tissues are not well characterized . The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a chlorobenzene derivative reacts with the piperazine ring.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide bond formation reaction between the piperazine derivative and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with similar structural features.

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide: A compound with a methoxy group instead of a methyl group, affecting its binding affinity and selectivity.

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is unique due to its specific binding affinity for dopamine D4 receptors, making it a valuable tool in neuropharmacological research. Its structural modifications, such as the presence of a methyl group, contribute to its distinct pharmacological profile compared to similar compounds .

Actividad Biológica

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 403.9 g/mol. Its structure features a piperazine ring, which is commonly associated with various pharmacological activities. The presence of the 4-chlorophenyl group is crucial for its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H26ClN3O3 |

| Molecular Weight | 403.9 g/mol |

| CAS Number | 1049414-74-5 |

The biological activity of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is primarily attributed to its interaction with various neurotransmitter receptors. Specifically, it exhibits affinity for serotonin (5-HT) receptors and dopamine receptors, which are implicated in mood regulation and psychotropic effects.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as a partial agonist at certain serotonin receptors, potentially influencing mood and anxiety levels.

- Dopamine Receptor Interaction : Its activity at dopamine receptors may contribute to its effects in treating disorders such as schizophrenia or depression.

Biological Activity and Efficacy

Research indicates that this compound may possess significant biological activity against various targets. For instance, studies have shown that similar piperazine derivatives exhibit antiparasitic properties, which warrants further investigation into this compound's potential in treating parasitic infections.

Case Studies and Research Findings

- Antiparasitic Activity : In related studies involving piperazine derivatives, compounds demonstrated efficacy against Plasmodium species in vitro, suggesting that N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide might also exhibit similar properties.

- Neuropharmacological Effects : The compound's interaction with serotonin and dopamine receptors suggests potential applications in neuropharmacology. Research has indicated that compounds with similar structures can modulate neurotransmitter systems effectively, leading to altered behavioral outcomes in animal models .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide. Preliminary studies suggest that it may exhibit low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish its safety for human use.

Propiedades

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c1-16-4-2-3-5-19(16)20(25)22-10-11-23-12-14-24(15-13-23)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAOWOPWZLTXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.